REACTION_SMILES
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[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[F:1][c:2]1[c:3]([CH:8]([C:9](=[O:10])[O:11][CH3:12])[CH3:13])[cH:4][cH:5][cH:6][cH:7]1.[Li+:15].[OH-:14]>>[F:1][c:2]1[c:3]([CH:8]([C:9](=[O:10])[OH:11])[CH3:13])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)c1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C(=O)O)c1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |